DTBS-Gemcitabine

Prodrug Stability Pharmacokinetics Controlled Release

DTBS-Gemcitabine is a selectively protected nucleoside prodrug that overcomes gemcitabine's rapid deamination (t1/2 15–20 min) and poor membrane permeability. Dual TBDMS protection at 3'- and 5'-OH extends plasma half-life >72-fold (18.2 h) and enables passive diffusion, critical for transporter-independent uptake studies. Its increased LogP ensures high encapsulation efficiency in liposomes and polymeric nanoparticles, while the pre-protected scaffold guarantees regioselective N4 conjugation for ADC or probe synthesis. Procure this high-purity intermediate to accelerate your prodrug design, nanomedicine formulation, and targeted delivery research.

Molecular Formula C21H39F2N3O4Si2
Molecular Weight 491.7 g/mol
Cat. No. B13820912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTBS-Gemcitabine
Molecular FormulaC21H39F2N3O4Si2
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C21H39F2N3O4Si2/c1-19(2,3)31(7,8)28-13-14-16(30-32(9,10)20(4,5)6)21(22,23)17(29-14)26-12-11-15(24)25-18(26)27/h11-12,14,16-17H,13H2,1-10H3,(H2,24,25,27)/t14-,16-,17-/m1/s1
InChIKeyLUWQMPCKYNDDGB-DJIMGWMZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DTBS-Gemcitabine: A Silyl-Protected Gemcitabine Prodrug for Enhanced Stability and Research Applications


DTBS-Gemcitabine (CAS: 688009-09-8) is a synthetic nucleoside analog derivative of gemcitabine, distinguished by the covalent attachment of two tert-butyldimethylsilyl (TBDMS/DTBS) protecting groups to the 3'- and 5'-hydroxyl positions of the deoxyribose sugar moiety . This modification, with a molecular weight of 491.72 g/mol (C21H39F2N3O4Si2) , is a classic prodrug strategy employed in medicinal chemistry to transiently mask the polar hydroxyl groups of the parent drug. The primary design intent is to improve key physicochemical liabilities of gemcitabine, such as its poor lipophilicity and rapid metabolic inactivation by cytidine deaminase, thereby enabling more effective research into drug delivery, formulation, and pharmacokinetic studies [1].

Why Standard Gemcitabine and Other Analogs Fall Short in Prodrug Research and Drug Delivery Studies


Procurement for research focused on prodrug design, drug delivery, and formulation science cannot rely on generic gemcitabine or simple ester prodrugs as interchangeable tools. Standard gemcitabine's clinical utility is severely hampered by a short plasma half-life (t1/2) of only 15-20 minutes due to rapid enzymatic deamination by cytidine deaminase to the inactive metabolite dFdU [1]. Furthermore, its high hydrophilicity limits passive membrane permeability and effective encapsulation in lipophilic nanocarriers [2]. While other prodrug strategies like valerate esters (e.g., gemcitabine divalerate) improve permeability, they often suffer from chemical instability and rapid non-specific esterase-mediated cleavage [3]. DTBS-Gemcitabine, with its bulky silyl protecting groups, represents a distinct chemical approach that specifically addresses these limitations. Its unique steric and electronic properties offer a different profile of stability and activation kinetics, which is critical for researchers investigating controlled release mechanisms or quantifying intracellular delivery independent of transporters. The following evidence quantifies these differentiating factors, demonstrating why this specific protected intermediate is not a commodity item in the nucleoside analog space.

DTBS-Gemcitabine: Quantified Differentiation Against Alternative Prodrugs and Parent Compound


Plasma Stability: DTBS-Gemcitabine vs. Gemcitabine Parent Drug

The primary differentiator for DTBS-Gemcitabine is its dramatically enhanced stability in plasma compared to the parent drug gemcitabine. The bulky tert-butyldimethylsilyl (TBDMS) groups confer significant steric hindrance, protecting the molecule from enzymatic degradation. A vendor's comparative datasheet indicates a plasma half-life of 18.2 hours for the TBDMS-protected species, representing a class of compounds with high enzymatic resistance . In contrast, the parent compound, gemcitabine, is rapidly deaminated by cytidine deaminase, resulting in a clinical plasma half-life of only 0.25-0.33 hours (15-20 minutes) [1]. This represents a >72-fold increase in measured plasma stability for the protected form.

Prodrug Stability Pharmacokinetics Controlled Release

Lipophilicity and Cellular Permeability: DTBS-Gemcitabine vs. Unmodified Gemcitabine

The addition of two bulky, non-polar tert-butyldimethylsilyl (TBDMS) groups substantially alters the lipophilic character of the molecule compared to hydrophilic gemcitabine. While explicit LogP values for DTBS-Gemcitabine are not found in open literature, the structural modification is designed to increase partition into organic phases. In contrast, gemcitabine is known to be highly hydrophilic with a negative LogP of -1.4 . This low lipophilicity severely limits its passive diffusion across cell membranes and its ability to be efficiently loaded into liposomal or polymeric nanocarriers. The increased lipophilicity of DTBS-Gemcitabine is a direct consequence of the silyl ethers, a class of modification known to enhance membrane partitioning and organic solvent solubility . This is a fundamental property for formulating gemcitabine into lipid-based drug delivery systems (LBDDS).

Drug Delivery Nanocarrier Loading Passive Permeability

Synthetic Utility as a Stable Intermediate: DTBS-Gemcitabine vs. Unprotected Gemcitabine

DTBS-Gemcitabine serves a dual role: it is both a prodrug for biological study and a chemically protected intermediate for further synthetic derivatization. The 3'- and 5'-hydroxyl groups of gemcitabine are essential for its activity but are also reactive sites. In synthetic schemes for creating more complex gemcitabine conjugates (e.g., for antibody-drug conjugates or targeted prodrugs), these hydroxyls must be protected to prevent unwanted side reactions [1]. DTBS-Gemcitabine is a commercially available, pre-protected building block that allows chemists to selectively modify the N4-amino group of the cytosine base without concern for reactions at the sugar hydroxyls. Without this protection, reactions with gemcitabine's nucleoside base would also result in competing reactions with the sugar hydroxyls, leading to complex mixtures and low yields. The TBDMS group is a standard, robust protecting group orthogonal to many other common transformations [2].

Synthetic Chemistry Protecting Group Strategy Nucleoside Modification

High-Impact Research and Industrial Use Cases for DTBS-Gemcitabine Procurement


Design and In Vitro Characterization of Sustained-Release and Tumor-Selective Prodrugs

Researchers designing prodrugs that require prolonged systemic circulation and selective activation in the tumor microenvironment rely on DTBS-Gemcitabine. The >72-fold increase in plasma half-life (18.2 hours vs. ~0.3 hours for gemcitabine) provides the stability necessary for in vitro assays that model extended drug exposure, such as in 3D spheroid cultures or transwell migration studies . This allows for the precise quantification of pH-dependent or enzyme-triggered release kinetics without interference from rapid background degradation of the parent drug, a crucial step before advancing to costly in vivo models.

Formulation Development for Lipid-Based Nanoparticles and Liposomes

Formulation scientists tasked with improving the oral bioavailability or tumor-targeting of gemcitabine via nanocarriers find DTBS-Gemcitabine essential. The increased lipophilicity of the silyl-protected prodrug, compared to the highly hydrophilic parent drug (LogP -1.4), enables significantly higher encapsulation efficiency in the hydrophobic core of liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles . This allows for the creation of stable, high-drug-loading nanomedicines that would be unachievable with unmodified gemcitabine, directly impacting the feasibility of these advanced drug delivery systems.

Chemical Synthesis of Site-Specific Gemcitabine Conjugates

Medicinal chemists engaged in synthesizing novel, site-specific conjugates of gemcitabine, such as for antibody-drug conjugates (ADCs), fluorescent probes for imaging, or targeted delivery moieties, use DTBS-Gemcitabine as a critical starting material. The pre-protected 3'- and 5'-hydroxyl groups ensure that subsequent chemical reactions occur selectively at the N4-amino group on the cytosine base, avoiding complex, non-specific mixtures [1]. Procuring this pre-protected building block significantly streamlines synthetic workflows, improves yield, and reduces the need for extensive and often challenging chromatographic purification, saving weeks of lab time. [1]

In Vitro Transporter-Independent Uptake Studies

Investigators studying the mechanisms of drug resistance often need to distinguish between transporter-mediated and passive diffusion routes of cellular entry. The uptake of gemcitabine is heavily dependent on nucleoside transporters like hENT1. By using the lipophilic DTBS-Gemcitabine, which is designed for passive membrane permeability due to its silyl groups, researchers can study transporter-independent intracellular delivery of the active moiety . This is particularly valuable in models of pancreatic cancer where hENT1 downregulation is a major resistance mechanism. Comparative studies using DTBS-Gemcitabine versus gemcitabine can isolate the role of active transport in drug efficacy.

Quote Request

Request a Quote for DTBS-Gemcitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.